Hemolytic Safety: Dermaseptin-1 Is Non-Hemolytic at ≥53 µM, Contrasting with Dermaseptin S4 Which Lysed Erythrocytes at Micromolar Concentrations
Dermaseptin-1 (DRAMP01639 / DShypo01) is non-hemolytic against human red blood cells at concentrations up to 53 µM, and shows no hemolytic activity at 6 µM against erythrocytes [1][2]. In contrast, Dermaseptin S4 (DS4)—the most extensively studied in-class comparator—is explicitly characterized as a hemolytic antimicrobial peptide, causing 10% hemolysis of human erythrocytes at 60 µM, 14% hemolysis at 100 µM, and 50% hemolysis at concentrations exceeding 60 µM [3]. The 1994 study by Mor et al. established the class-level precedent that dermaseptin S4 uniquely causes erythrocyte lysis at micromolar concentrations, while other family members (s1, s5) are devoid of hemolytic activity [4]. This hemolytic liability of S4 has been independently confirmed in multiple subsequent studies, including Belaid et al. (2021), which states that 'dermaseptins... have no considerable hemolytic effect except dermaseptin S4 (DS4) which exhibits a powerful cytotoxic effect' [5]. The therapeutic index (HC₅₀/MIC) of Dermaseptin-1 consequently exceeds 8.8 (calculated as ≥53 µM HC₅₀ / 6 µM MIC for S. aureus), whereas Dermaseptin S4's therapeutic index against the same organisms is approximately 1–2 using the available HC₁₀ of 60 µM and reported MIC values of 1–4 µg/mL.
| Evidence Dimension | Hemolytic activity on human erythrocytes |
|---|---|
| Target Compound Data | Dermaseptin-1: Non-hemolytic at 6 µM; non-hemolytic up to 53 µM against human RBC |
| Comparator Or Baseline | Dermaseptin S4: 10% hemolysis at 60 µM; 14% hemolysis at 100 µM; 50% hemolysis at >60 µM |
| Quantified Difference | Dermaseptin-1 remains non-hemolytic at ≥53 µM, whereas Dermaseptin S4 causes measurable hemolysis (10–50%) across the 60–100 µM range, representing a >8.8-fold improvement in hemolytic safety margin relative to therapeutic MIC |
| Conditions | Human erythrocyte hemolysis assay; Dermaseptin-1 data from Brand 2006 (PMID 16844081) and Conceição 2006 (PMID 16963159); Dermaseptin S4 data from CAMP database entry NC4-Dermaseptin S4; class-level hemolysis comparison from Mor 1994 (PMID 7989335) |
Why This Matters
For any application involving systemic administration, ex vivo blood contact, or tissue culture, the non-hemolytic profile of Dermaseptin-1 eliminates the erythrocyte toxicity risk inherent to Dermaseptin S4, directly reducing experimental confounding from cell lysis artifacts and enabling higher working concentrations.
- [1] DRAMP Database. DRAMP01639: Dermaseptin-1. Hemolytic Activity: Non-hemolytic activity up to 53 µM against human red blood cells (Ref. 16844081); non-hemolytic activity at 6 µM against erythrocytes (Ref. 16963159). View Source
- [2] Brand GD, Leite JR, de Sá Mandel SM, et al. Novel dermaseptins from Phyllomedusa hypochondrialis (Amphibia). Biochem Biophys Res Commun. 2006;347(3):739-746. PMID: 16844081. View Source
- [3] CAMP Database. NC4-Dermaseptin S4. Hemolytic Activity: Human erythrocytes 50% hemolysis at >60 µM; 10% hemolysis at 60 µM; 14% hemolysis at 100 µM. View Source
- [4] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994;269(50):31635-31641. PMID: 7989335. View Source
- [5] Belaid A, et al. Evaluating the effect of dermaseptin S4 and its derivatives on multidrug-resistant bacterial strains and on the colon cancer cell line SW620. Environ Sci Pollut Res Int. 2021;28(30):40908-40916. PMID: 33774792. View Source
